The synthesis of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester typically involves several key steps:
The molecular structure of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, providing data on the chemical environment of hydrogen and carbon atoms within the molecule .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester often involves interaction with biological targets such as enzymes or receptors.
Spectroscopic methods such as Infrared (IR) spectroscopy can provide insights into functional groups present within the molecule, while mass spectrometry (MS) can confirm molecular weight and fragmentation patterns .
The scientific uses of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester are primarily centered around its potential therapeutic applications:
The benzofuran core provides distinct physicochemical and spatial advantages crucial for bioactivity. Its fused bicyclic system offers planar rigidity, facilitating optimal π-π stacking interactions with aromatic residues in protein binding pockets (e.g., kinase ATP sites). The furan oxygen serves as a hydrogen bond acceptor, enhancing binding affinity and directing molecular orientation [1] [6]. Substituents at the C-3 position, particularly those with carboxylic acid or ester functionalities like the acetic acid methyl ester group in "(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester", introduce conformational flexibility and potential for hydrogen bonding or ionic interactions. The 7-hydroxy group offers a site for crucial hydrogen bonding or phase II metabolism (glucuronidation/sulfation). Furthermore, the partially saturated 2,3-dihydrobenzofuran variant, as seen in our target compound, reduces potential metabolic oxidation at the furan ring while maintaining planarity of the benzene ring [4] [5]. This combination of features allows benzofuran derivatives to achieve high target affinity and selectivity, exemplified by clinically relevant molecules like the VEGFR-2 inhibitor Fruquintinib and the anticancer agent Abemaciclib which incorporate modified benzofuran motifs [1] [6].
Benzofuran derivatives have emerged as significant players in kinase inhibition, particularly targeting receptors involved in angiogenesis and cancer proliferation. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition stands as a prominent therapeutic strategy, given its central role in tumor angiogenesis. Research has demonstrated the potential of benzofuran-chalcone hybrids as potent VEGFR-2 inhibitors [1]. Notably, compounds like 4g (a benzofuran-chalcone derivative) exhibited potent in vitro anti-tumor activity against HCC1806 (IC₅₀ = 5.93 μmol L⁻¹) and HeLa (IC₅₀ = 5.61 μmol L⁻¹) cell lines. Molecular docking studies confirmed its binding within the VEGFR-2 active site (PDB ID: 4BSK), forming critical interactions stabilizing the inactive kinase conformation [1]. This work builds upon earlier benzofuran kinase inhibitors, illustrating a consistent trajectory of structural optimization:
Table 1: Evolution of Key Benzofuran-Based Kinase Inhibitors
Compound | Target | Key Structural Features | Potency (IC₅₀/Activity) | Citation |
---|---|---|---|---|
Fruquintinib | VEGFR-1/2/3 | Quinoline fused benzofuran, morpholinoethyl substituent | Approved for colorectal cancer | [1] |
Compound 4g | VEGFR-2 | Benzofuran-chalcone hybrid, nitro group, quinazoline | 5.93 μM (HCC1806), 5.61 μM (HeLa) | [1] |
Compound 4o | Undefined Kinase | Benzofuran-chalcone hybrid | 6.40 μM (HCC1806), 6.36 μM (HeLa) | [1] |
Compound 4l | Undefined Kinase | Benzofuran-chalcone hybrid | Broad activity: 6.60 μM (HCC1806), 6.19 μM (HeLa), 6.27 μM (A549) | [1] |
Rational drug design strategies applied to benzofurans include fragment-based approaches (combining benzofuran with chalcone or quinazoline pharmacophores), bioisosteric replacement (e.g., varying substituents on the chalcone aryl ring), and structure-based optimization using docking and crystallography data to refine binding interactions, particularly within the hydrophobic back pocket and near the gatekeeper residues of kinases [1] [4].
The biological activity of benzofuran derivatives exhibits profound dependence on the nature and position of substituents, governed by established Structure-Activity Relationship (SAR) principles:
Table 2: Impact of Substituent Variations on Benzofuran Bioactivity (SAR Summary)
Position | Substituent Type | Effect on Activity/Properties | Example & Activity Change |
---|---|---|---|
C-3 | -CH₂COOCH₃ (Acetic Acid Methyl Ester) | ↑ Water solubility, ↑ H-bonding potential, Metabolic handle | Target compound: Key intermediate for further derivatization |
C-7 | -OH (Phenolic) | ↑ H-bond donation, ↑ Antioxidant potential, Site for conjugation | 7-OH often superior to 5-OH or 6-OH in various models |
Benzene Ring | Halogen (e.g., -Br at C-5/C-6) | ↑ Lipophilicity, ↑ Potency via halogen bonding, ↑ Metabolic stability | Bromo analog: IC₅₀ = 0.1 μM (HL60) vs >25 μM for non-halogenated |
C-2 | Aryl/heteroaryl (Chalcone) | ↑ Planarity, ↑ π-π stacking, Potent kinase inhibition | Compound 4g: IC₅₀ = 5.61–5.93 μM (HeLa, HCC1806) [1] |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5